molecular formula C13H17F3N4O3 B2912581 1-(Oxan-4-yl)-3-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]urea CAS No. 2415465-79-9

1-(Oxan-4-yl)-3-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]urea

Cat. No. B2912581
CAS RN: 2415465-79-9
M. Wt: 334.299
InChI Key: CCSCREQPUBDCGZ-UHFFFAOYSA-N
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Description

1-(Oxan-4-yl)-3-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]urea, also known as OTU, is a compound that has gained significant attention in scientific research due to its potential as an anticancer agent.

Mechanism of Action

The exact mechanism of action of 1-(Oxan-4-yl)-3-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]urea is not yet fully understood. However, studies have suggested that 1-(Oxan-4-yl)-3-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]urea may exert its anticancer effects through the inhibition of several key signaling pathways involved in cancer cell proliferation, angiogenesis, and metastasis. 1-(Oxan-4-yl)-3-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]urea has been shown to inhibit the activity of several enzymes, including protein kinase B (AKT), mammalian target of rapamycin (mTOR), and vascular endothelial growth factor (VEGF).
Biochemical and Physiological Effects
1-(Oxan-4-yl)-3-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]urea has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that 1-(Oxan-4-yl)-3-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]urea can induce apoptosis, or programmed cell death, in cancer cells. 1-(Oxan-4-yl)-3-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]urea has also been shown to inhibit the migration and invasion of cancer cells, which are important processes involved in cancer metastasis. In vivo studies have demonstrated that 1-(Oxan-4-yl)-3-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]urea can reduce tumor growth and angiogenesis, which is the process of new blood vessel formation that is necessary for tumor growth.

Advantages and Limitations for Lab Experiments

1-(Oxan-4-yl)-3-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]urea has several advantages for lab experiments. It is relatively easy and inexpensive to synthesize, and it has been shown to have potent anticancer effects in preclinical models. However, there are also some limitations to using 1-(Oxan-4-yl)-3-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]urea in lab experiments. Its mechanism of action is not yet fully understood, and there is limited information available on its pharmacokinetics and toxicity.

Future Directions

There are several future directions for research on 1-(Oxan-4-yl)-3-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]urea. One area of focus could be on understanding its mechanism of action in more detail. This could involve studying the effects of 1-(Oxan-4-yl)-3-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]urea on specific signaling pathways and enzymes involved in cancer cell proliferation and metastasis. Another area of focus could be on optimizing the synthesis method for 1-(Oxan-4-yl)-3-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]urea to improve its yield and purity. Additionally, further studies are needed to evaluate the pharmacokinetics and toxicity of 1-(Oxan-4-yl)-3-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]urea in preclinical models, which will be important for determining its potential as a therapeutic agent for cancer treatment.

Synthesis Methods

1-(Oxan-4-yl)-3-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]urea can be synthesized through a series of chemical reactions involving the condensation of 4-hydroxytetrahydrofuran, 2-(6-oxo-3-(trifluoromethyl)pyridazin-1-yl)ethanamine, and urea. The resulting compound is then purified through recrystallization.

Scientific Research Applications

1-(Oxan-4-yl)-3-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]urea has been extensively studied in preclinical models as a potential anticancer agent. In vitro studies have shown that 1-(Oxan-4-yl)-3-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]urea can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. In vivo studies have also demonstrated that 1-(Oxan-4-yl)-3-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]urea can reduce tumor growth and prolong survival in mouse models of breast cancer.

properties

IUPAC Name

1-(oxan-4-yl)-3-[2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17F3N4O3/c14-13(15,16)10-1-2-11(21)20(19-10)6-5-17-12(22)18-9-3-7-23-8-4-9/h1-2,9H,3-8H2,(H2,17,18,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCSCREQPUBDCGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1NC(=O)NCCN2C(=O)C=CC(=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17F3N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Oxan-4-yl)-3-{2-[6-oxo-3-(trifluoromethyl)-1,6-dihydropyridazin-1-yl]ethyl}urea

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